
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents tailored for large-scale production is essential to achieve efficient synthesis.
Chemical Reactions Analysis
Reduction Methods
Key Observations
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Catalytic hydrogenation with Pd/C under mild conditions achieves high yields but requires careful control to avoid over-reduction of the dione system .
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Stannous chloride reduction is a cost-effective alternative but produces lower yields due to competing side reactions .
Functionalization of the Amino Group
The amino group at position 6 participates in classic amine reactions, enabling further derivatization:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C produces N-acylated derivatives , which are intermediates for kinase inhibitors .
Diazotization and Coupling
Diazotization with NaNO₂/HCl followed by coupling with electron-rich aromatics (e.g., phenol) forms azo-linked derivatives. These compounds are explored as cereblon (CRBN) modulators in myeloma therapy .
Reactivity of the Dione System
The 1,3-dione moiety undergoes nucleophilic addition and cyclocondensation reactions:
Malonate Cyclocondensation
Reaction with dimethyl malonate under copper catalysis forms fused pyran derivatives, a step used in constructing polycyclic scaffolds .
Example Reaction
4.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been studied for its potential therapeutic applications:
- Neuroprotective Effects : The compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that it may help mitigate oxidative stress in neuronal cells.
- Anticancer Activity : The compound has shown promise in cancer research, particularly in inhibiting apoptosis proteins (IAPs) that contribute to cancer cell survival. Its ability to induce apoptosis in various cancer cell lines suggests potential as an anticancer agent .
Research highlights several biological activities associated with this compound:
- Antitumor Mechanism : Studies have demonstrated that derivatives of this compound can disrupt IAP function, promoting apoptosis in cancer cells. This mechanism is relevant for various cancers, including breast and colon cancer .
- Anti-inflammatory Properties : The compound has been noted for its ability to modulate cytokine production, which could be beneficial in treating inflammatory diseases .
Case Study 1: Apoptosis Induction
A peer-reviewed study evaluated the efficacy of this compound derivatives in inducing apoptosis across different cancer cell lines. The results showed a significant reduction in cell viability, indicating its potential as an anticancer therapeutic.
Case Study 2: Inflammation Model
In an experimental model designed to assess inflammation, derivatives of this compound significantly reduced inflammatory markers compared to control groups. This finding suggests that it could be developed as a treatment for chronic inflammatory conditions.
Summary Table of Biological Activities
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Antitumor | Inhibition of IAPs | Cancer treatment (various types) |
Anti-inflammatory | Modulation of cytokine production | Treatment of inflammatory diseases |
Neuroprotection | Reduction of oxidative stress | Neurodegenerative disease therapies |
Industrial Applications
In addition to its pharmaceutical applications, this compound is utilized in industrial settings:
- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of fine chemicals.
- Building Block for Organic Synthesis : The compound's unique structure allows it to be used as a building block in various organic synthesis processes.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate include other indene derivatives and amine-containing compounds. Examples include:
- Indole derivatives
- Piperidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines the indene ring system with an aminomethyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Biological Activity
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, also known as 3-aminomethyl-indan-1-carboxylic acid methyl ester, is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- CAS Number : 357426-12-1
Table 1: Basic Chemical Information
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.25 g/mol |
CAS Number | 357426-12-1 |
Synonyms | Methyl 3-(aminomethyl) indan-1-carboxylate |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and neurotoxicity, potentially useful in treating neurodegenerative diseases like Alzheimer's disease (AD) .
- Cholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit better inhibition than the standard drug Rivastigmine .
The mechanisms through which this compound exerts its effects include:
- Antioxidant Activity : The compound may reduce oxidative stress in neuronal cells by scavenging free radicals.
- Inhibition of Amyloid Aggregation : Some derivatives have been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
- Modulation of Neurotransmitter Levels : By inhibiting cholinesterases, the compound may enhance acetylcholine levels, improving synaptic transmission.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound on SH-SY5Y cells exposed to amyloid-beta peptides. Results indicated a significant reduction in cell death and oxidative stress markers compared to untreated controls .
- Cholinesterase Inhibition Assay : A series of compounds based on this structure were tested for their AChE and BChE inhibitory activities. The most potent derivatives exhibited IC50 values significantly lower than Rivastigmine, suggesting their potential as therapeutic agents for cognitive disorders .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYNBHYMQUZEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458712 | |
Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357426-12-1 | |
Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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